molecular formula C8H6ClF2IN2 B8502687 2-Chloro-6-(3,3-difluoroazetidin-1-yl)-4-iodopyridine

2-Chloro-6-(3,3-difluoroazetidin-1-yl)-4-iodopyridine

Cat. No.: B8502687
M. Wt: 330.50 g/mol
InChI Key: ZWKBKGUPYVKUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(3,3-difluoroazetidin-1-yl)-4-iodopyridine is a useful research compound. Its molecular formula is C8H6ClF2IN2 and its molecular weight is 330.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6ClF2IN2

Molecular Weight

330.50 g/mol

IUPAC Name

2-chloro-6-(3,3-difluoroazetidin-1-yl)-4-iodopyridine

InChI

InChI=1S/C8H6ClF2IN2/c9-6-1-5(12)2-7(13-6)14-3-8(10,11)4-14/h1-2H,3-4H2

InChI Key

ZWKBKGUPYVKUPR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC(=CC(=C2)I)Cl)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2,6-dichloro-4-iodopyridine (1 g, 3.65 mmol) and 3,3-difluoroazetidine hydrochloric acid salt (0.497 g, 3.83 mmol) in 25 mL tetrahydrofuran was added diisopropylethylamine (0.797 ml, 4.56 mmol). The reaction mixture was heated at 90° C. for 16 hours. Further addition of another equivalent of amine and base was performed, and the suspension was heated at 100° C. for several hours, and then cooled, diluted with ethyl acetate, washed with water, brine, dried over MgSO4, filtered, and concentrated. The residue was purified on silica gel using flash chromatography (5% to 20% ethyl acetate/hexane) to afford 0.6 g of the title compound. MS (DCI+) m/z 331.0 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.497 g
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reactant
Reaction Step One
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25 mL
Type
solvent
Reaction Step One
Quantity
0.797 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

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